Benzo[d]oxazole-2,7-dicarbonitrile

Catalog No.
S13367646
CAS No.
M.F
C9H3N3O
M. Wt
169.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[d]oxazole-2,7-dicarbonitrile

Product Name

Benzo[d]oxazole-2,7-dicarbonitrile

IUPAC Name

1,3-benzoxazole-2,7-dicarbonitrile

Molecular Formula

C9H3N3O

Molecular Weight

169.14 g/mol

InChI

InChI=1S/C9H3N3O/c10-4-6-2-1-3-7-9(6)13-8(5-11)12-7/h1-3H

InChI Key

FBNBVZBEYNMXKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C#N)C#N

Benzo[d]oxazole-2,7-dicarbonitrile is a heterocyclic compound characterized by a fused benzo and oxazole ring structure, with two cyano groups at the 2 and 7 positions. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique electronic properties and biological activities. The presence of the cyano groups enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

  • Oxidation: This compound can be oxidized to produce benzo[d]oxazole-2,7-dicarboxylic acid.
  • Reduction: The nitrile groups can be reduced to form amine derivatives, such as benzo[d]oxazole-2,7-diamine.
  • Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride or hydrogen gas with palladium on carbon as a catalyst are effective.
  • Substitution Reactions: Nucleophiles like amines or alcohols can be employed under basic conditions or with catalytic assistance.

Benzo[d]oxazole-2,7-dicarbonitrile exhibits significant biological activity, particularly as an inhibitor of cyclooxygenase-2 (COX-2). By inhibiting COX-2, this compound reduces the production of prostaglandins, which are involved in inflammation and pain signaling pathways. Its potential anticancer properties stem from its ability to modulate key signaling pathways related to cell proliferation and apoptosis .

Pharmacokinetics

In silico studies suggest that compounds similar to benzo[d]oxazole-2,7-dicarbonitrile demonstrate favorable pharmacokinetic profiles, including good gastrointestinal absorption and low blood-brain barrier permeability. These characteristics indicate potential for oral bioavailability and minimal drug-drug interactions.

The synthesis of benzo[d]oxazole-2,7-dicarbonitrile can be achieved through various methods:

  • Cyclization of 2-Aminophenol: A common method involves the reaction of 2-aminophenol with cyanogen bromide under basic conditions, typically using solvents like ethanol or acetonitrile at elevated temperatures.
  • Alternative Pathways: Other synthetic routes include the reaction of 2-aminophenol with carbon disulfide followed by treatment with cyanogen bromide. Continuous flow reactors may also be employed in industrial settings to enhance yield and efficiency while adhering to green chemistry principles .

Benzo[d]oxazole-2,7-dicarbonitrile has several applications:

  • Pharmaceuticals: Its inhibitory effects on COX-2 make it a candidate for anti-inflammatory and analgesic drugs.
  • Material Science: The compound's unique electronic properties may allow it to be used in organic electronics or as a precursor for advanced materials.
  • Biological Research: It serves as a tool for studying biochemical pathways involving cyclooxygenases and related enzymes .

Studies have shown that benzo[d]oxazole-2,7-dicarbonitrile interacts with various biomolecules, influencing enzyme activity and cellular processes. These interactions have been explored in the context of microbial metabolism, where the compound exhibits antimicrobial properties by inhibiting specific enzymes .

Several compounds share structural similarities with benzo[d]oxazole-2,7-dicarbonitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Benzo[d]oxazole-2-carbonitrileSingle cyano group at position 2Less reactive than dicarbonitrile variant
Benzo[d]thiazole-2-carbonitrileContains a thiazole ring instead of oxazoleDifferent electronic properties
Benzimidazole derivativesFused benzene and imidazole ringsPotentially different biological activities
2-AminobenzothiazoleContains an amino group at position 2Enhanced solubility and bioactivity

Benzo[d]oxazole-2,7-dicarbonitrile stands out due to its dual cyano functionality, which enhances its reactivity compared to other similar compounds. This unique feature contributes to its diverse applications in medicinal chemistry and materials science.

Benzo[d]oxazole-2,7-dicarbonitrile consists of a benzene ring fused to an oxazole heterocycle, with cyano (-C≡N) groups at the 2- and 7-positions (Figure 1). The oxazole ring comprises oxygen at position 1 and nitrogen at position 3, while the benzene fusion occurs at the 4a and 8a positions of the bicyclic system. The IUPAC name reflects this arrangement: Benzo[d]oxazole-2,7-dicarbonitrile.

Table 1: Key structural and physicochemical properties

PropertyValue
Molecular formulaC₉H₃N₃O
Molecular weight169.14 g/mol
Hybridizationsp² (aromatic), sp (cyano)
Characteristic IR bands~2230 cm⁻¹ (C≡N stretch)

The planar aromatic system and electron-deficient nature, due to the cyano groups, make this compound highly reactive toward nucleophilic and electrophilic agents. X-ray crystallographic studies of related benzoxazole derivatives reveal bond lengths of ~1.32 Å for C=N in the oxazole ring and ~1.15 Å for C≡N bonds.

Historical Development in Heterocyclic Chemistry

The synthesis of benzoxazole derivatives dates to the late 19th century, with early methods relying on condensation reactions between catechol derivatives and ammonia. The introduction of cyano groups into such systems gained prominence in the mid-20th century, coinciding with advances in nitrile chemistry. A pivotal development occurred in the 1980s when metal-catalyzed cyanation protocols enabled precise functionalization of aromatic systems.

Benzofuroxan rearrangements, first documented in the 1960s, provided critical insights into the stability and tautomerism of fused heterocycles, laying the groundwork for rational design of benzoxazole derivatives. The discovery that zirconium catalysts could facilitate one-pot benzoxazole synthesis (as demonstrated in recent work by Gupta et al.) marked a paradigm shift, enabling efficient access to polysubstituted variants like Benzo[d]oxazole-2,7-dicarbonitrile.

Significance in Modern Organic Synthesis

This compound has emerged as a linchpin in several synthetic strategies:

  • Cross-coupling reactions: The cyano groups act as directing groups in palladium-catalyzed couplings, enabling regioselective functionalization.
  • Coordination chemistry: The nitrogen-rich structure forms stable complexes with transition metals, useful in catalytic systems.
  • Polymer precursors: Incorporated into conjugated polymers, it enhances electron transport properties in organic semiconductors.

Table 2: Synthetic applications of Benzo[d]oxazole-2,7-dicarbonitrile

ApplicationExample ReactionOutcome
Suzuki couplingPd(OAc)₂, K₂CO₃, DMF, 80°CBiaryl-linked benzoxazoles
CycloadditionCuI, DIPEA, CH₃CN, refluxTriazole-fused heterocycles
PolymerizationStille coupling, Pd₂(dba)₃Conjugated electroactive polymers

The compound’s versatility is further evidenced by its role in synthesizing bioactive analogs. For instance, replacing cyano groups with carbamoyl moieties yields derivatives with reported kinase inhibitory activity. Recent studies have also exploited its fluorescence properties in designing molecular sensors.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

169.027611728 g/mol

Monoisotopic Mass

169.027611728 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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